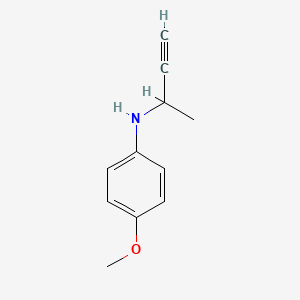
3-(4-Hydroxyphenyl)quinolizidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids. Quinolizidine alkaloids are a group of naturally occurring chemical compounds that possess a quinolizidine ring structure. These compounds are primarily found in plants, particularly in the family Leguminosae. They have been studied for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)quinolizidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxyphenylacetic acid with a suitable amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the quinolizidine ring structure . The reaction conditions often involve the use of catalysts such as lanthanum (III) nitrate hexahydrate or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of quinolizidine alkaloids, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolizidine N-oxides, reduced quinolizidine derivatives, and substituted phenylquinolizidines .
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)quinolizidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolizidine derivatives.
Biology: The compound is studied for its role in plant defense mechanisms against herbivores and pathogens.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)quinolizidine involves its interaction with specific molecular targets and pathways. For instance, quinolizidine alkaloids are known to interact with ion channels and receptors in the cardiovascular system, leading to their antiarrhythmic effects . The compound may also inhibit certain enzymes or disrupt cellular processes in pathogens, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lupinine: A quinolizidine alkaloid with similar structural features.
Sparteine: Another quinolizidine alkaloid known for its antiarrhythmic properties.
Cytisine: A toxic quinolizidine alkaloid with effects similar to nicotine.
Uniqueness
3-(4-Hydroxyphenyl)quinolizidine is unique due to its specific hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other quinolizidine alkaloids .
Propriétés
Numéro CAS |
63716-70-1 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl)phenol |
InChI |
InChI=1S/C15H21NO/c17-15-8-5-12(6-9-15)13-4-7-14-3-1-2-10-16(14)11-13/h5-6,8-9,13-14,17H,1-4,7,10-11H2 |
Clé InChI |
ZMIYMHWGEDOPAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC(CCC2C1)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)





![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)




